(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
CAS No.: 2177264-44-5
Cat. No.: VC4156999
Molecular Formula: C9H9ClF3NO2
Molecular Weight: 255.62
* For research use only. Not for human or veterinary use.
![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl - 2177264-44-5](/images/structure/VC4156999.png)
Specification
CAS No. | 2177264-44-5 |
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Molecular Formula | C9H9ClF3NO2 |
Molecular Weight | 255.62 |
IUPAC Name | (3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Standard InChI | InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 |
Standard InChI Key | WUEBXMXPGDPVIY-OGFXRTJISA-N |
SMILES | C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl |
Introduction
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is a complex organic compound with significant interest in chemical and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethoxy group attached to a dihydrobenzofuran ring, along with an amine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Synonyms and Identifiers
Identifier | Value |
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PubChem CID | 96081754 |
CAS Number | 1228550-57-9 (free base), 2177264-44-5 (hydrochloride) |
SMILES | C1C@HN |
Synthesis and Preparation
The synthesis of (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride typically involves multiple steps:
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Ring Formation: The dihydrobenzofuran ring is formed through cyclization reactions.
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Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
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Amination: Addition of the amine group.
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Salt Formation: Conversion to the hydrochloride salt to enhance solubility and stability.
Biological Activity
While specific biological activities of (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride are not extensively documented, compounds with similar structures have shown potential in drug development due to their ability to interact with biological targets.
Pharmaceutical Applications
This compound is primarily used in research settings for its potential in synthesizing more complex pharmaceutical compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Handling and Safety
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Solubility: The hydrochloride form is more soluble in water compared to the free base.
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Storage: Should be stored in a cool, dry place away from light.
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Handling: Gloves and protective eyewear should be worn when handling this compound.
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